(3S)-N-ethylpiperidine-3-carboxamide
Overview
Description
(3S)-N-ethylpiperidine-3-carboxamide is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a carboxamide group at the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-ethylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions. One common approach is the hydrogenation of pyridine derivatives.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with an appropriate amide-forming reagent, such as ethyl chloroformate.
Ethylation: The final step involves the ethylation of the nitrogen atom in the piperidine ring. This can be achieved using ethyl iodide or ethyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted piperidine derivatives.
Scientific Research Applications
(3S)-N-ethylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is utilized in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-N-ethylpiperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved can vary but often include neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
(3S)-N-methylpiperidine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
(3S)-N-propylpiperidine-3-carboxamide: Similar structure but with a propyl group instead of an ethyl group.
(3S)-N-ethylpiperidine-4-carboxamide: Similar structure but with the carboxamide group at the fourth position.
Uniqueness
(3S)-N-ethylpiperidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the carboxamide group at the third position of the piperidine ring can result in distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
(3S)-N-ethylpiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKMZNSNCZDAGC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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